molecular formula C26H20ClF4N5O3S B2914242 N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-phenoxyacetamide CAS No. 394214-78-9

N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-phenoxyacetamide

Cat. No.: B2914242
CAS No.: 394214-78-9
M. Wt: 593.98
InChI Key: KZRVWAVUTWAYSP-UHFFFAOYSA-N
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Description

N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-phenoxyacetamide is a complex organic compound that features a variety of functional groups, including triazole, phenyl, and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-phenoxyacetamide typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the phenyl and fluorophenyl groups via substitution reactions.
  • Attachment of the carbamoyl group through amide bond formation.
  • Final assembly of the compound through coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the sulfanyl group to sulfoxide or sulfone.

    Reduction: Reduction of the carbamoyl group to an amine.

    Substitution: Halogen substitution reactions on the phenyl rings.

Common Reagents and Conditions

Common reagents for these reactions might include:

  • Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Halogenating agents like N-bromosuccinimide or thionyl chloride.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbamoyl group would produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-phenoxyacetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other triazole derivatives or compounds with similar functional groups, such as:

  • 1,2,4-Triazole derivatives with different substituents.
  • Phenylcarbamoyl compounds.
  • Sulfanyl-substituted triazoles.

Uniqueness

The uniqueness of N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-phenoxyacetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This could make it particularly valuable for certain applications, such as selective inhibition of specific enzymes or receptors.

Properties

IUPAC Name

N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClF4N5O3S/c27-20-11-6-16(26(29,30)31)12-21(20)33-24(38)15-40-25-35-34-22(36(25)18-9-7-17(28)8-10-18)13-32-23(37)14-39-19-4-2-1-3-5-19/h1-12H,13-15H2,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRVWAVUTWAYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClF4N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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